
3-(N-4-Quinolylformimidoyl)quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(Quinolin-3-ylmethylene)quinolin-4-amine is a compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has garnered interest due to its unique structure, which consists of two quinoline moieties connected by a methylene bridge.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(Quinolin-3-ylmethylene)quinolin-4-amine typically involves the condensation of quinoline-3-carbaldehyde with quinolin-4-amine. The reaction is usually carried out in the presence of a suitable catalyst and under controlled conditions to ensure high yield and purity. One common method involves the use of an acid catalyst, such as hydrochloric acid, in an organic solvent like ethanol. The reaction mixture is heated under reflux for several hours, followed by purification through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of N-(Quinolin-3-ylmethylene)quinolin-4-amine may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated systems are often employed to ensure consistent quality and high throughput. Additionally, green chemistry principles, such as the use of renewable solvents and catalysts, are increasingly being integrated into industrial processes.
化学反応の分析
Types of Reactions
N-(Quinolin-3-ylmethylene)quinolin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-3-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the imine group to an amine, resulting in the formation of N-(quinolin-3-ylmethyl)quinolin-4-amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products Formed
Oxidation: Quinoline-3-carboxylic acid derivatives.
Reduction: N-(Quinolin-3-ylmethyl)quinolin-4-amine.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
科学的研究の応用
N-(Quinolin-3-ylmethylene)quinolin-4-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the context of neurodegenerative diseases like Alzheimer’s disease.
Medicine: Investigated for its anticancer properties, with studies showing its ability to inhibit the growth of certain cancer cell lines.
Industry: Utilized in the development of new materials with unique optical and electronic properties.
作用機序
The mechanism of action of N-(Quinolin-3-ylmethylene)quinolin-4-amine involves its interaction with specific molecular targets. For example, in the context of Alzheimer’s disease, the compound has been shown to inhibit cholinesterase enzymes, thereby increasing the levels of acetylcholine in the brain. This helps in alleviating the symptoms of cognitive decline. The compound also exhibits antioxidant properties, which can protect neurons from oxidative stress. In cancer research, it has been found to interfere with the PI3K/AKT/mTOR signaling pathway, leading to the inhibition of cancer cell proliferation and induction of apoptosis.
類似化合物との比較
N-(Quinolin-3-ylmethylene)quinolin-4-amine can be compared with other quinoline derivatives, such as:
Quinoline-3-carbaldehyde: A precursor in the synthesis of N-(Quinolin-3-ylmethylene)quinolin-4-amine.
Quinolin-4-amine: Another precursor used in the synthesis.
N-(Quinolin-4-ylmethylene)propanehydrazide: A compound with similar structural features but different biological activities.
The uniqueness of N-(Quinolin-3-ylmethylene)quinolin-4-amine lies in its dual quinoline structure, which imparts distinct chemical and biological properties compared to other quinoline derivatives.
特性
CAS番号 |
16722-46-6 |
|---|---|
分子式 |
C19H13N3 |
分子量 |
283.3 g/mol |
IUPAC名 |
1-quinolin-3-yl-N-quinolin-4-ylmethanimine |
InChI |
InChI=1S/C19H13N3/c1-3-7-17-15(5-1)11-14(12-21-17)13-22-19-9-10-20-18-8-4-2-6-16(18)19/h1-13H |
InChIキー |
LXCGPGOBEIHUHJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=C(C=N2)C=NC3=CC=NC4=CC=CC=C43 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


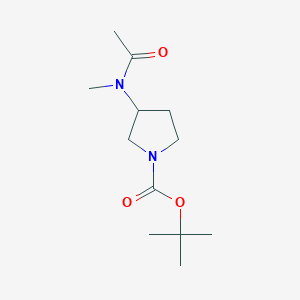
![1-[5-(4-Chlorophenyl)-2-methyl-1-phenyl-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B12878289.png)
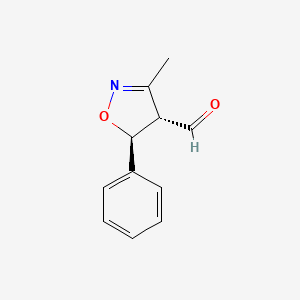
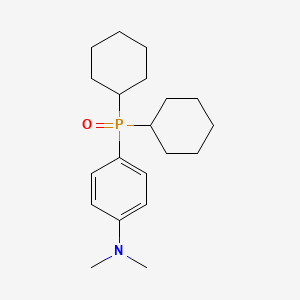
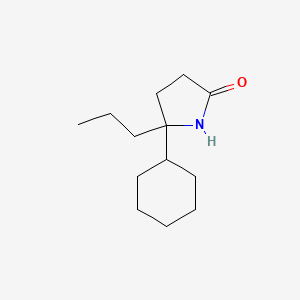


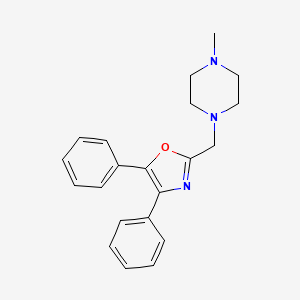
![4-Chloro-3-ethyl-6-methyl-2-phenyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12878321.png)





